molecular formula C18H17N3O4S2 B11017205 Ethyl 2-({[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Ethyl 2-({[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11017205
M. Wt: 403.5 g/mol
InChI Key: PJDAAGMZFLGAAJ-UHFFFAOYSA-N
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Description

Ethyl 2-({[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate: is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by its unique structure, which includes two thiazole rings and a methoxyphenyl group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-({[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method includes the condensation of 4-(4-methoxyphenyl)-2-methyl-1,3-thiazole-5-carboxylic acid with ethyl 2-amino-1,3-thiazole-4-carboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-({[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Ethyl 2-({[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of various pathogens and cancer cells makes it a promising candidate for drug development .

Medicine: The compound’s anti-inflammatory and antioxidant properties are explored for therapeutic applications. It is investigated for its potential to treat inflammatory diseases and oxidative stress-related conditions .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of Ethyl 2-({[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound can induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

  • 4-(4-Methoxyphenyl)-2-methyl-1,3-thiazole-5-carboxylic acid
  • Ethyl 2-amino-1,3-thiazole-4-carboxylate
  • 4-Methoxyphenylthiazole derivatives

Uniqueness: Ethyl 2-({[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate stands out due to its dual thiazole rings and methoxyphenyl group, which contribute to its enhanced biological activity and versatility in chemical reactions. Compared to similar compounds, it exhibits a broader spectrum of biological activities and higher potency .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 2-[[4-(4-methoxyphenyl)-2-methyl-1,3-thiazole-5-carbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H17N3O4S2/c1-4-25-17(23)13-9-26-18(20-13)21-16(22)15-14(19-10(2)27-15)11-5-7-12(24-3)8-6-11/h5-9H,4H2,1-3H3,(H,20,21,22)

InChI Key

PJDAAGMZFLGAAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(N=C(S2)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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